molecular formula C18H18N4O3S B4012884 N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

Cat. No. B4012884
M. Wt: 370.4 g/mol
InChI Key: RJWWUWJDWQURQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrimidinylthio phenylacetamide derivatives involves multi-step chemical reactions. A notable example includes the synthesis of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, where starting materials undergo condensation, followed by reaction with chloro-N-substituted phenylacetamide in the presence of a catalytic amount of K2CO3. This process often involves the use of spectroscopic techniques for characterization (Dhakhda, Bhatt, & Bhatt, 2021).

Molecular Structure Analysis

The molecular structure of compounds within this class can be complex, with planar and non-planar conformations influenced by substituent groups. X-ray crystallography and NMR spectroscopy are commonly used to elucidate these structures, revealing intramolecular hydrogen bonding and molecular conformations that contribute to their biological activity and chemical properties (Subasri et al., 2016).

Chemical Reactions and Properties

Compounds like N-(4-{3-[(4,6-Dimethyl-2-Pyrimidinyl)thio]-2,5-Dioxo-1-Pyrrolidinyl}phenyl)acetamide participate in a variety of chemical reactions, including cycloadditions, condensations, and electrophilic substitutions, influenced by the pyrimidine and acetamide functional groups. These reactions are pivotal for the synthesis of derivatives with potential biological activities (Rahmouni et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure and substituents. These properties are essential for determining their suitability in various applications, including pharmaceutical formulations and material science (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and pKa, of pyrimidinylthio phenylacetamide derivatives, are critical for understanding their interaction with biological targets. These properties influence their pharmacological activities and potential as therapeutic agents. Studies on analogs have provided insights into their acid-base behavior, nucleophilic substitution reactions, and redox characteristics, which are pivotal for their biological efficacy (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Anticonvulsant Agents : A study focused on synthesizing derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides as potential anticonvulsants. Molecular docking and pharmacological evaluations indicated moderate anticonvulsant activity for these compounds, with the 4-bromophenyl acetamide derivative showing notable efficacy in reducing seizure duration and lethality in animal models (Severina et al., 2020).

Antibacterial and Antifungal Applications

  • Antimicrobial Activity : Another research aimed at synthesizing novel heterocyclic compounds with a sulphamido moiety, prepared by hydrolysis and facile condensation reactions. These compounds demonstrated significant antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Nunna et al., 2014).

Imaging and Diagnostic Applications

  • Selective Radioligands : The synthesis of DPA-714, a compound within this chemical class, for use as a selective radioligand for imaging the translocator protein (18 kDa) with PET was reported. This advancement signifies the compound's applicability in neuroimaging and diagnostic procedures (Dollé et al., 2008).

Antioxidant and Anti-inflammatory Applications

  • Antioxidant Activity : Research on 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides synthesized for their antioxidant properties found that specific derivatives exhibited good antioxidant activity, indicating their potential in oxidative stress-related therapeutic applications (Dhakhda et al., 2021).

Optical and Electronic Applications

  • Nonlinear Optics (NLO) : A study on thiopyrimidine derivatives explored their electronic, linear, and nonlinear optical properties through density functional theory (DFT) and time-dependent DFT (TDDFT) analysis. These findings suggest applications in medicine and NLO fields, underlining the compounds' relevance in optoelectronic technologies (Hussain et al., 2020).

Material Science Applications

  • Polyimide Synthesis : Investigations into novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines revealed their potential for creating materials with good thermal stability and mechanical properties. Such polyimides could be significant in developing new materials for industrial applications (Wang et al., 2006).

properties

IUPAC Name

N-[4-[3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-10-8-11(2)20-18(19-10)26-15-9-16(24)22(17(15)25)14-6-4-13(5-7-14)21-12(3)23/h4-8,15H,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWWUWJDWQURQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 2
N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 4
N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 5
N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 6
N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

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